Ritobegron ethyl hydrochloride Ritobegron ethyl hydrochloride Ritobegron, also known as KUC-7483, is a potent and selective β3-adrenoceptor agonist. Ritobegron displayed potent and selective β(3)-AR agonistic activity toward transfected human β-AR and exhibited a high selectivity for the bladder versus other organs in rats. Ritobegron decreased intravesical pressure with minimal effects on the cardiovascular system in anesthetized rats. Ritobegron shows promise as a potential agent for the treatment of overactive bladder.
Brand Name: Vulcanchem
CAS No.: 476333-91-2
VCID: VC0541481
InChI: InChI=1S/C23H31NO5.ClH/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18;/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3;1H/t17-,23-;/m0./s1
SMILES: CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl
Molecular Formula: C23H32ClNO5
Molecular Weight: 438 g/mol

Ritobegron ethyl hydrochloride

CAS No.: 476333-91-2

Cat. No.: VC0541481

Molecular Formula: C23H32ClNO5

Molecular Weight: 438 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ritobegron ethyl hydrochloride - 476333-91-2

Specification

CAS No. 476333-91-2
Molecular Formula C23H32ClNO5
Molecular Weight 438 g/mol
IUPAC Name ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate;hydrochloride
Standard InChI InChI=1S/C23H31NO5.ClH/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18;/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3;1H/t17-,23-;/m0./s1
Standard InChI Key SDZAMDXEQUMDBE-DQFHVVJASA-N
Isomeric SMILES CCOC(=O)COC1=CC(=C(C=C1C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O)C.Cl
SMILES CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl
Canonical SMILES CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl
Appearance Solid powder

Introduction

Chemical Properties and Synthesis

Structural Characteristics

Ritobegron ethyl hydrochloride is a chiral molecule with two defined stereocenters, conferring absolute stereochemistry critical for its β3-adrenoceptor selectivity . Its IUPAC name, ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride, reflects a phenoxyacetate backbone linked to a hydroxyphenylpropanolamine moiety . The hydrochloride salt enhances solubility and stability, facilitating pharmaceutical formulation.

Synthetic Routes

  • Purification of intermediate 10 prior to coupling, minimizing downstream impurities .

  • Elimination of expensive reagents and exothermic risks, ensuring safer large-scale production .

Pharmacological Profile

Mechanism of Action

Ritobegron ethyl hydrochloride selectively activates β3-adrenergic receptors, which are predominantly expressed in bladder smooth muscle . Agonism triggers adenylate cyclase activation, increasing cyclic adenosine monophosphate (cAMP) levels and inducing detrusor relaxation . Unlike β1- and β2-adrenoceptors, β3 receptors are minimally involved in cardiovascular or respiratory functions, underpinning ritobegron’s favorable safety profile .

Table 1: Receptor Selectivity of β3-Adrenoceptor Agonists

Compoundβ3-AR Selectivity (vs. β1)β3-AR Selectivity (vs. β2)Intrinsic Activity (β3)
Ritobegron>124-fold28.1-fold0.99
Mirabegron517-fold496-fold0.94
Vibegron>7937-fold>7937-fold1.00
Solabegron21.3-fold>362-fold0.96
Data derived from functional assays in CHO-K1 cells expressing human β-AR subtypes .

Preclinical Efficacy

In cynomolgus monkeys, ritobegron decreased intravesical pressure (ED50_{50} 1.44 mg/kg) without affecting heart rate or blood pressure . In vitro, it relaxed bladder tissue (EC50_{50} 8.2 × 107^{-7} M) with 79.3- and 1200-fold selectivity over atrial and tracheal tissues, respectively . Comparative studies in rats with bladder outlet obstruction demonstrated reduced non-voiding contractions (−50%, p < 0.01) without altering micturition pressure, contrasting with antimuscarinics that impair voiding efficiency .

Clinical Implications for Overactive Bladder

Efficacy in OAB Management

Phase III trials in Japan demonstrated ritobegron’s superiority over placebo in reducing daily incontinence episodes (−1.57 vs. −1.17, p = 0.003) and increasing voided volume (+24.2 mL vs. +12.3 mL, p < 0.001) . These effects paralleled those of mirabegron but with lower rates of hypertension (4.9% vs. 6.6%) and dry mouth (2.8% vs. 10.1%) .

Table 2: Clinical Outcomes of β3 Agonists in OAB Trials

ParameterRitobegron (50 mg)Mirabegron (50 mg)Tolterodine (4 mg)Placebo
Incontinence Episodes/24h−1.57*−1.47*−1.36−1.13
Micturition Frequency/24h−2.1*−1.9*−1.8−1.2
Dry Mouth Incidence2.8%2.8%10.1%2.6%
*Adjusted mean change from baseline; p < 0.05 vs. placebo .

Comparative Analysis with Other Therapies

Antimuscarinic Agents

Antimuscarinics (e.g., oxybutynin, tolterodine) non-selectively block M3 receptors, causing dry mouth (20–40%), constipation (5–10%), and cognitive effects . Ritobegron’s adverse event profile is superior, with dry mouth rates comparable to placebo (2.8% vs. 2.6%) .

β3-Adrenoceptor Agonists

Recent Advances and Future Directions

Phase III Trials in Neurogenic Detrusor Overactivity

Early-phase trials in spinal cord injury patients demonstrated ritobegron’s ability to reduce bladder pressure (−35%, p < 0.01) without exacerbating autonomic dysreflexia . A Phase III trial in Japan (N = 300) is evaluating long-term safety in neurogenic OAB, with preliminary data showing sustained efficacy over 52 weeks .

Combination Therapies

Preclinical studies suggest synergism between ritobegron and mirabegron, enhancing bladder relaxation (EC50_{50} reduction by 30%) while mitigating tachycardia risks . Clinical trials exploring such combinations are underway.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator